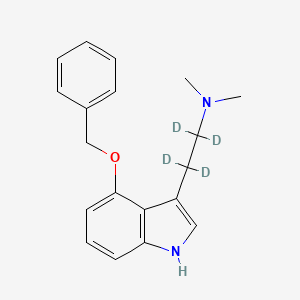
O-Benzyl Psilocin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzyl Psilocin-d4 is a deuterated derivative of O-Benzyl Psilocin, a compound structurally related to psilocybin and psilocin. Psilocybin is a naturally occurring psychedelic prodrug found in certain species of mushrooms. When ingested, psilocybin is metabolized into psilocin, which is responsible for its psychoactive effects. This compound is often used in scientific research as an analytical standard due to its stability and unique isotopic labeling.
Métodos De Preparación
The synthesis of O-Benzyl Psilocin-d4 involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the indole nitrogen: The indole nitrogen is protected using a suitable protecting group to prevent unwanted reactions.
Benzylation: The hydroxyl group of psilocin is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Deuteration: The benzyl group is then deuterated using deuterium gas in the presence of a palladium catalyst.
Deprotection: The protecting group on the indole nitrogen is removed to yield this compound.
Industrial production methods for this compound are similar but are optimized for larger scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
O-Benzyl Psilocin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
O-Benzyl Psilocin-d4 has several scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of psilocin and related compounds.
Pharmacological Studies: Researchers use this compound to study the pharmacokinetics and metabolism of psilocin in biological systems.
Neuroscience: The compound is used to investigate the effects of psilocin on serotonin receptors and neural pathways involved in mood regulation and perception.
Medicinal Chemistry: It serves as a reference compound in the development of new therapeutic agents targeting psychiatric disorders such as depression and anxiety.
Mecanismo De Acción
The mechanism of action of O-Benzyl Psilocin-d4 is similar to that of psilocin. Psilocin acts as a partial agonist at serotonin 5-HT2A receptors, leading to altered neurotransmission and changes in perception, mood, and cognition. The deuterated form, this compound, is used to study these effects with greater precision due to its isotopic labeling, which allows for more accurate tracking in biological systems.
Comparación Con Compuestos Similares
O-Benzyl Psilocin-d4 is structurally similar to other compounds such as:
Psilocybin: A naturally occurring prodrug that is metabolized into psilocin.
Psilocin: The active metabolite of psilocybin responsible for its psychoactive effects.
Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a similar mechanism of action involving serotonin receptors.
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with rapid onset and short duration of action.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound with effects similar to psilocin.
The uniqueness of this compound lies in its deuterated benzyl group, which provides enhanced stability and allows for precise analytical studies.
Propiedades
Fórmula molecular |
C19H22N2O |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3/i11D2,12D2 |
Clave InChI |
LHERKDDDEMCCCU-AREBVXNXSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |
SMILES canónico |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















